
Empesertib
Overview
Description
Empesertib, also known as BAY1161909, is an orally bioavailable, selective inhibitor of the monopolar spindle 1 (Mps1) kinase. This compound has shown potential antineoplastic activity, making it a promising candidate in cancer treatment. Mps1 kinase is essential for the spindle assembly checkpoint (SAC) functioning and controls chromosome alignment during mitosis .
Preparation Methods
Empesertib is synthesized through a series of chemical reactions involving specific reagents and conditionsThe industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
Reaction Conditions and Reagents
Purification and Characterization
The crude product undergoes silica gel chromatography followed by trituration with ethyl acetate to achieve high purity. Chiral separation is performed using high-performance liquid chromatography (HPLC) under the following conditions:
Mechanistic Insights
- Coupling Reaction : HATU facilitates amide bond formation via activation of the carboxylic acid group, generating an active ester intermediate. The reaction proceeds via a nucleophilic acyl substitution mechanism.
- Chiral Purity : The use of a chiral stationary phase (Chiralcel OD-RH) ensures enantioselective separation, critical for maintaining the compound’s biological activity .
Stability and Degradation Pathways
While specific degradation studies of this compound are not detailed in the provided sources, the synthetic protocol emphasizes:
- Acid/Base Sensitivity : Sodium bicarbonate is used to maintain a mildly basic environment, minimizing side reactions.
- Light/Temperature : Reactions are conducted at room temperature to avoid thermal decomposition.
Scale-Up Considerations
Scientific Research Applications
Chemistry: Empesertib is used as a tool compound to study the inhibition of Mps1 kinase and its effects on cell division.
Biology: In biological research, this compound is used to investigate the role of Mps1 kinase in mitosis and its potential as a target for cancer therapy.
Mechanism of Action
Empesertib exerts its effects by selectively inhibiting the activity of Mps1 kinase. Upon administration, this compound binds to Mps1 kinase, leading to the inactivation of the spindle assembly checkpoint (SAC). This results in accelerated mitosis, chromosomal misalignment, chromosomal missegregation, and increased aneuploidy, ultimately inducing cell death in cancer cells overexpressing Mps1 .
Comparison with Similar Compounds
Empesertib is compared with other Mps1 kinase inhibitors such as CFI-402257 and BOS-172722. These compounds share a similar mechanism of action but differ in their potency, selectivity, and pharmacokinetic properties. This compound’s unique structure and binding mode contribute to its distinct profile as a kinase inhibitor .
Similar compounds include:
CFI-402257: Another Mps1 kinase inhibitor with potent anticancer activity.
BOS-172722: A selective Mps1 kinase inhibitor with a different chemical structure and binding properties.
This compound’s uniqueness lies in its specific inhibition of Mps1 kinase, making it a valuable tool for studying the role of this kinase in cancer and developing targeted therapies.
Biological Activity
Empesertib, also known as BAY1161909, is a selective inhibitor of the monopolar spindle 1 (Mps1) kinase, which plays a crucial role in the spindle assembly checkpoint during cell division. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of various aggressive cancers. The following sections detail its biological activity, including mechanisms of action, preclinical and clinical findings, and relevant case studies.
This compound targets the Mps1 kinase, which is essential for proper chromosome segregation during mitosis. By inhibiting Mps1, this compound disrupts the spindle assembly checkpoint, leading to increased chromosomal instability and cell death in cancer cells. This mechanism is particularly effective in cancers that are characterized by high levels of chromosomal aberrations.
Preclinical Studies
In Vitro Efficacy
this compound has demonstrated potent antiproliferative effects across various cancer cell lines. For instance, studies have shown that the compound exhibits an IC50 value in the nanomolar range (approximately 0.83 nM) against specific cancer types . The cytotoxic effects were confirmed through clonogenic assays, where a dose-dependent decrease in survival fraction was observed .
Radiosensitization
Research indicates that this compound enhances radiosensitivity in basal-like breast cancer models. When combined with radiation therapy, it significantly reduced survival rates compared to radiation alone, suggesting its potential as a radiosensitizer .
Clinical Studies
This compound has been evaluated in several clinical trials to assess its safety, tolerability, and efficacy:
- Phase I Trials : An open-label dose-escalation study was conducted to determine the maximum tolerated dose (MTD) of this compound in combination with paclitaxel for patients with advanced malignancies. The study reported manageable adverse effects primarily related to hematologic toxicity, such as neutropenia and leukopenia .
- Efficacy in Specific Cancers : In trials involving non-small-cell lung cancer and pancreatic cancer, this compound showed partial responses (PR) ranging from 2% to 5% when administered as monotherapy or in combination with other agents . Notably, acute myeloid leukemia (AML) patients exhibited a higher response rate with complete remissions reported .
Case Studies
- Breast Cancer : A case study highlighted the use of this compound in a patient with triple-negative breast cancer who experienced significant tumor reduction following treatment. This case underscored the drug's potential as part of a combination therapy regimen .
- Non-Hodgkin Lymphoma : Another case documented the efficacy of this compound in a patient with non-Hodgkin lymphoma where treatment led to substantial clinical improvement and remission status after several cycles .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
Study Type | Cancer Type | Response Rate | Notable Findings |
---|---|---|---|
Preclinical | Basal-like Breast Cancer | N/A | Enhanced radiosensitivity observed |
Phase I Clinical | Advanced Malignancies | PR: 2-5% | Manageable AEs; MTD established |
Case Study | Triple-Negative Breast | Significant Reduction | Tumor size decreased dramatically |
Case Study | Non-Hodgkin Lymphoma | Clinical Improvement | Patient achieved remission status |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of Empesertib, and how can researchers validate its target specificity in preclinical models?
this compound is a selective inhibitor of the serine/threonine kinase Mps1 (Monopolar Spindle 1), which plays a critical role in the spindle assembly checkpoint (SAC) during mitosis. Its inhibition disrupts SAC function, leading to premature mitotic exit, chromosomal missegregation, and apoptosis in cancer cells .
- Methodological validation :
- Kinase assays : Use recombinant Mps1 kinase to measure inhibition potency (IC₅₀) and selectivity against off-target kinases (e.g., Aurora B, PLK1) via ATP-binding competition assays .
- Immunofluorescence microscopy : Quantify mitotic defects (e.g., micronuclei, anaphase bridges) in cell lines treated with this compound to confirm SAC bypass .
- CRISPR/Cas9 knockout : Compare this compound sensitivity in wild-type vs. Mps1-knockout cell lines to establish target dependency .
Q. What in vitro models are most appropriate for evaluating this compound’s efficacy, and how should researchers control for confounding factors?
Prioritize cancer cell lines with documented Mps1 overexpression or chromosomal instability (e.g., triple-negative breast cancer, colorectal cancer).
- Key considerations :
- Baseline Mps1 expression : Validate via qPCR or Western blot to ensure relevance to this compound’s mechanism .
- Cell cycle synchronization : Use nocodazole or RO-3306 to enrich mitotic populations, enhancing assay sensitivity to SAC disruption .
- Control compounds : Include known Mps1 inhibitors (e.g., BAY 1217389) for benchmarking potency and mechanism-specific effects .
Q. How should researchers design dose-response experiments to assess this compound’s therapeutic window?
- Protocol :
- Dose range : Test 8–10 concentrations (e.g., 1 nM–10 µM) across 72-hour viability assays (e.g., CellTiter-Glo) .
- Normalization : Compare IC₅₀ values in cancer vs. non-cancerous cells (e.g., human fibroblasts) to estimate selectivity.
- Prolonged exposure : Evaluate delayed cytotoxicity via clonogenic assays to capture mitotic catastrophe effects .
Advanced Research Questions
Q. What strategies can address contradictions in this compound’s efficacy data across preclinical and clinical studies?
Phase I trials reported a 37.7% response rate in select cohorts, but heterogeneity exists due to patient stratification and Mps1 expression variability .
- Resolution approaches :
- Retrospective biomarker analysis : Correlate clinical outcomes with tumor Mps1 levels (IHC) or circulating tumor DNA (ctDNA) .
- In silico modeling : Use pharmacodynamic (PD) models to reconcile preclinical IC₅₀ values with clinical pharmacokinetics (PK) .
- Replicate key experiments : Validate preclinical findings in orthotopic or patient-derived xenograft (PDX) models with controlled Mps1 expression .
Q. How can researchers identify predictive biomarkers for this compound resistance, and what methodologies are optimal?
Resistance mechanisms may involve compensatory SAC bypass (e.g., Aurora B upregulation) or drug efflux pumps.
- Methodologies :
- Whole-exome sequencing : Compare genomic profiles of resistant vs. sensitive cell lines to identify mutations in SAC-related genes .
- Proteomic profiling : Use mass spectrometry to quantify changes in mitotic regulators (e.g., Survivin, MAD2) post-treatment .
- Functional screens : Conduct genome-wide CRISPR screens to pinpoint synthetic lethal partners of Mps1 inhibition .
Q. What experimental frameworks are recommended for studying this compound in combination therapies?
Combination with DNA-damaging agents (e.g., PARP inhibitors) or antimitotics (e.g., paclitaxel) may enhance efficacy.
- Design principles :
- Sequential vs. concurrent dosing : Test schedules to minimize overlapping toxicities (e.g., this compound after taxanes to exploit mitotic slippage) .
- Synergy scoring : Use the Chou-Talalay method to quantify combination effects (e.g., CompuSyn software) .
- In vivo validation : Employ PDX models with longitudinal imaging to monitor tumor regression and metastasis .
Q. How can researchers reconcile discrepancies in this compound’s reported effects on chromosomal instability vs. apoptosis?
Some studies emphasize mitotic catastrophe, while others report direct apoptosis induction.
- Analytical steps :
- Time-lapse microscopy : Track cell fate in real time to distinguish apoptotic vs. mitotic death .
- Flow cytometry : Quantify sub-G1 populations (apoptosis) vs. polyploid cells (mitotic failure) across treatment durations .
- Caspase inhibition : Use Z-VAD-FMK to test if apoptosis is caspase-dependent, clarifying the primary mechanism .
Q. What methodologies are critical for translating this compound’s preclinical PK/PD data to clinical trial design?
- Key steps :
- Compartmental modeling : Integrate preclinical PK data (e.g., plasma half-life, tissue distribution) to predict human dosing .
- Biomarker-driven trials : Stratify patients by Mps1 expression using validated assays (e.g., RNA-seq from biopsy samples) .
- Dose escalation : Use adaptive designs (e.g., Bayesian models) to optimize safety and efficacy thresholds .
Q. How should researchers investigate this compound’s impact on non-mitotic pathways (e.g., interphase SAC bypass)?
Emerging evidence suggests Mps1 regulates interphase DNA damage checkpoints.
- Approaches :
- γH2AX foci quantification : Measure DNA damage repair kinetics in this compound-treated cells during interphase .
- Transcriptomic analysis : Perform RNA-seq to identify off-target gene expression changes (e.g., p53 pathways) .
- Live-cell imaging : Monitor cell cycle re-entry post-DNA damage in Mps1-inhibited models .
Q. What statistical methods are optimal for analyzing high-throughput screening data in this compound resistance studies?
- Recommendations :
- False discovery rate (FDR) control : Apply Benjamini-Hochberg correction to CRISPR screen hits .
- Pathway enrichment : Use tools like DAVID or GSEA to map resistance genes to SAC-related pathways .
- Machine learning : Train classifiers (e.g., random forests) to predict resistance biomarkers from multi-omics data .
Properties
IUPAC Name |
(2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O4S/c1-18(19-4-9-22(30)10-5-19)28(36)31-23-11-6-20(7-12-23)21-8-15-27-33-29(34-35(27)17-21)32-25-14-13-24(40(3,37)38)16-26(25)39-2/h4-18H,1-3H3,(H,31,36)(H,32,34)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJKIOCCERLIDG-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443763-60-7 | |
Record name | Empesertib [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443763607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EMPESERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02Y3Z2756M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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